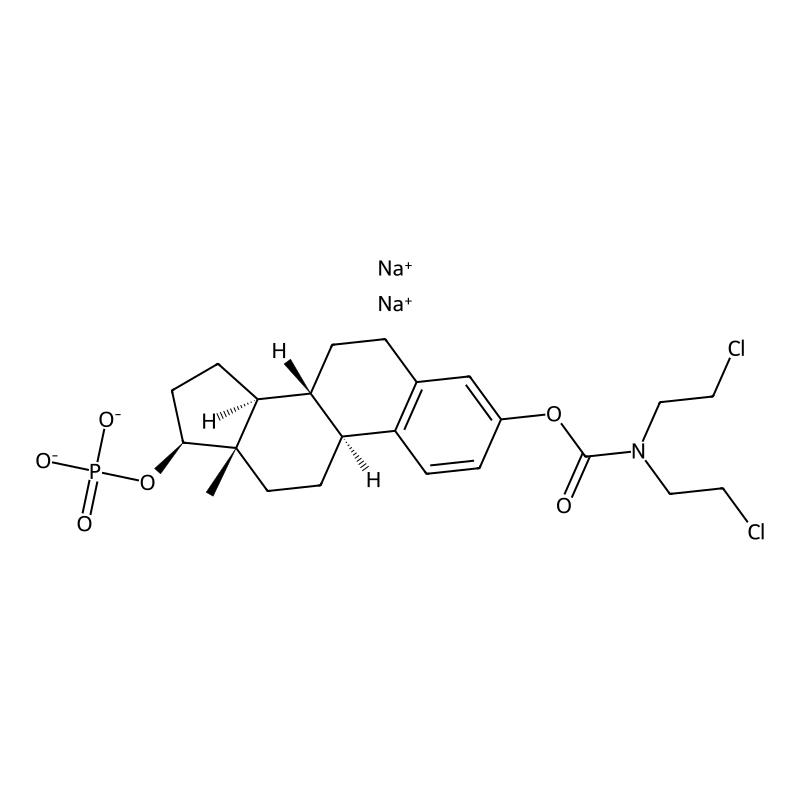

Estramustine phosphate sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-tumor Effects:

Estramustine phosphate sodium exhibits anti-tumor activity through various mechanisms. One proposed mechanism is its ability to bind to estrogen receptors, although its affinity is weaker than natural estrogens. This binding can disrupt estrogen-dependent tumor growth (). Additionally, estramustine phosphate sodium may interfere with microtubule assembly, a crucial process for cell division, thereby inhibiting tumor cell proliferation (). Research is ongoing to elucidate the exact mechanisms behind its anti-tumor effects.

Prostate Cancer Studies:

Due to its potential anti-tumor properties and weak estrogenic activity, estramustine phosphate sodium has been investigated in the context of prostate cancer (). Early studies explored its use in combination with other therapies for advanced prostate cancer. However, the efficacy of estramustine phosphate sodium for this purpose remains under evaluation ().

Preclinical Research:

Estramustine phosphate sodium's properties have also been explored in preclinical studies for various cancers beyond prostate cancer. These studies have investigated its potential application in breast cancer, lung cancer, and other malignancies. The findings suggest promise for its use in combination with other therapies, but further research is necessary to determine its clinical efficacy ().

Estramustine phosphate sodium is an antineoplastic agent primarily used in the treatment of prostate cancer. It is a synthetic compound that combines elements of estradiol, an estrogen hormone, with nitrogen mustard, a class of chemotherapy agents. The chemical structure can be described as estra-1,3,5(10)-triene-3,17-diol(17β)-3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate), disodium salt, monohydrate. Its empirical formula is , with a molecular weight of approximately 582.4 g/mol .

The compound appears as an off-white powder that is readily soluble in water, facilitating its administration in capsule form under the brand name Emcyt. Each capsule typically contains 140 mg of estramustine phosphate sodium .

EMP acts through a dual mechanism:

- Cytotoxic effect: Once dephosphorylated, estramustine binds to tubulin, a protein essential for cell division. This disrupts microtubule formation, leading to cell cycle arrest and tumor cell death [, ].

- Antiandrogenic effect: EMP's estrogenic properties can suppress testosterone production and block its action on prostate cancer cells. This reduces their growth and proliferation.

EMP has several safety considerations:

- Toxicity: EMP can cause side effects like nausea, vomiting, gynecomastia (breast enlargement in males), and blood clots [].

- Contraindications: EMP is not suitable for pregnant or breastfeeding women or individuals with a history of blood clots [].

Data

Detailed toxicity data is often proprietary. Consult official prescribing information for the most up-to-date safety details [].

Estramustine phosphate sodium undergoes several important chemical transformations:

- Dephosphorylation: Upon oral administration, estramustine phosphate sodium is rapidly dephosphorylated to yield estramustine and other metabolites such as estradiol and estrone .

- Metabolic Pathways: The primary metabolic pathways occur in the liver and intestines, where it is converted into active metabolites that exert therapeutic effects against prostate cancer .

- Interaction with Microtubules: Estramustine phosphate sodium interferes with microtubule dynamics, which is crucial for cell division, thereby exerting its antitumor effects .

Estramustine phosphate sodium exhibits unique biological activities:

- Antitumor Effects: It selectively targets prostate cancer cells and reduces plasma testosterone levels, enhancing its effectiveness in hormone-refractory cases .

- Response Rates: Clinical studies indicate objective response rates ranging from 19% to 80% in patients with advanced prostate cancer, showing comparable efficacy to conventional treatments like estrogen therapy and flutamide .

- Hormonal Activity: As a prodrug of estradiol, it has estrogenic activity but with a lower affinity for estrogen receptors compared to natural estrogens .

The synthesis of estramustine phosphate sodium involves several key steps:

- Formation of Estradiol Derivative: The initial step typically involves modifying estradiol to introduce the nitrogen mustard component.

- Carbamate Linkage: A carbamate bond is formed between the nitrogen mustard and the steroid backbone.

- Phosphorylation: The resulting compound is then phosphorylated to enhance its solubility and bioavailability.

- Salt Formation: Finally, the disodium salt form is produced to ensure stability and facilitate oral administration .

Estramustine phosphate sodium is primarily used for:

- Treatment of Prostate Cancer: It is indicated for palliative treatment in patients with metastatic or progressive carcinoma of the prostate.

- Combination Therapy: It has been studied in combination with other chemotherapeutic agents such as vinblastine and paclitaxel to improve response rates .

- Radiation Protection: Some studies suggest it may have protective properties against radiation damage during cancer treatment .

Research on interaction studies indicates:

- Estramustine phosphate sodium may interact with various medications affecting its metabolism and efficacy.

- Careful monitoring is required for patients on anticoagulants or those with hepatic impairment due to potential alterations in drug metabolism and increased risk of adverse effects .

- The combination of estramustine with other chemotherapeutic agents has shown promise in enhancing treatment outcomes without significant increases in toxicity .

Similar Compounds

Estramustine phosphate sodium shares similarities with several other compounds used in oncology:

| Compound Name | Type | Unique Features |

|---|---|---|

| Flutamide | Antiandrogen | Non-steroidal; blocks androgen receptors |

| Bicalutamide | Antiandrogen | Higher affinity for androgen receptors than flutamide |

| Leuprolide | GnRH Agonist | Suppresses testosterone production through pituitary inhibition |

| Docetaxel | Taxane | Microtubule inhibitor; used for various cancers |

Uniqueness of Estramustine Phosphate Sodium

Estramustine phosphate sodium stands out due to its dual action as both a hormonal agent and a chemotherapeutic agent. Unlike traditional antiandrogens that solely block testosterone effects, it combines hormonal modulation with direct cytotoxic activity against cancer cells by disrupting microtubule dynamics. This unique mechanism allows for effective treatment even in hormone-refractory cases, making it a valuable option in prostate cancer therapy .

Estradiol Functionalization Strategies

The synthesis of estramustine phosphate sodium begins with the functionalization of estradiol, the naturally occurring steroid hormone that serves as the foundation for this therapeutic compound. The primary approach involves esterification reactions at the 3-hydroxyl position of estradiol [2]. The functionalization strategy employs bis(2-chloroethyl)carbamic chloride as the key reagent, which forms a carbamate ester linkage through nucleophilic substitution [3] [4].

The reaction mechanism proceeds through the formation of an activated intermediate where the hydroxyl group at the C-3 position of estradiol attacks the carbonyl carbon of bis(2-chloroethyl)carbamic chloride [2]. This process requires careful control of reaction conditions, including temperature and pH optimization, to achieve selective functionalization without affecting the 17β-hydroxyl group, which remains available for subsequent phosphorylation [5] [6].

Alternative functionalization strategies have been explored involving direct condensation reactions between estradiol and nornitrogen mustard derivatives through carbamate linker formation [7] [8]. These approaches utilize various coupling reagents and catalysts to facilitate the formation of the carbon-nitrogen bond while maintaining the structural integrity of the steroid backbone.

Nitrogen Mustard Incorporation Methods

The incorporation of the nitrogen mustard moiety represents a critical step in synthesizing estramustine phosphate sodium, as this alkylating group provides the cytotoxic properties essential for antineoplastic activity [7] [8]. The primary method involves carbamate formation through condensation reactions, where the nitrogen mustard component bis(2-chloroethyl)amine is converted to its corresponding carbamate derivative [3] [4].

The reaction mechanism follows a two-step process: first, the formation of bis(2-chloroethyl)carbamic chloride through reaction with phosgene or similar chloroformate reagents, followed by coupling with the phenolic hydroxyl group of estradiol [2]. This approach ensures proper orientation of the nitrogen mustard functionality while maintaining the carbamate linkage that serves as a metabolically labile bridge [9] [10].

Advanced incorporation methods have been developed utilizing improved reaction conditions and purification protocols to enhance yield and minimize side reactions [11]. These methodologies focus on controlling the reactivity of the nitrogen mustard component to prevent unwanted alkylation reactions during synthesis while ensuring complete conversion of starting materials [5] [6].

Phosphorylation Techniques

The phosphorylation of estramustine to form the water-soluble sodium salt represents the final synthetic transformation in the manufacturing process [3] [4]. The primary technique employs phosphorus oxychloride as the phosphorylating agent, which reacts with the 17β-hydroxyl group of estramustine to form the corresponding phosphate ester [9] [10].

The reaction mechanism involves nucleophilic attack of the 17β-hydroxyl oxygen on phosphorus oxychloride, followed by hydrolysis to generate the dihydrogen phosphate intermediate [2]. Subsequent treatment with sodium hydroxide in ethanol converts the phosphoric acid derivative to the disodium salt monohydrate form [3] [4]. This transformation is crucial for achieving the desired water solubility properties required for pharmaceutical formulation.

Optimization of phosphorylation conditions has focused on controlling reaction temperature, solvent selection, and base treatment protocols to maximize yield while minimizing degradation [5] [11]. Alternative phosphorylating reagents, including phosphoryl chloride and phosphoric anhydride derivatives, have been investigated to improve reaction efficiency and reduce formation of impurities [6].

Analytical Methods for Synthesis Monitoring

Chromatographic Purity Determination

High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for purity determination and quantitative analysis of estramustine phosphate sodium during synthesis monitoring [12] [13]. The methodology employs reversed-phase chromatography using C18 columns with gradient elution systems containing ammonium acetate buffer and acetonitrile mobile phases [13] [14].

The chromatographic separation achieves baseline resolution of estramustine phosphate sodium from its major metabolites including estramustine, estromustine, estrone, and estradiol [12]. Detection limits range from 3 to 30 ng/mL depending on the specific analyte, with precision values typically falling between 6.2 and 15 percent coefficient of variation [13]. The method demonstrates excellent linearity across concentration ranges from lower limits of quantitation up to 4000 ng/mL for the parent compound [13] [14].

Gas chromatography-mass spectrometry provides complementary analytical capabilities, particularly for metabolite quantification following derivatization procedures [12] [15]. This approach utilizes silanization reactions to convert hydroxyl groups to trimethylsilyl derivatives, enabling volatile compound analysis with detection limits of 8-50 ng/mL and precision values of 6.4-13.5 percent [15]. The methodology requires careful sample preparation including solid-phase extraction and liquid-liquid extraction procedures to achieve optimal sensitivity [12].

Structural Verification Techniques

Nuclear magnetic resonance spectroscopy serves as the primary technique for structural verification of estramustine phosphate sodium, providing definitive confirmation of molecular connectivity and stereochemical configuration [16] [17]. Proton and carbon-13 nuclear magnetic resonance analysis enables identification of characteristic resonances corresponding to the steroid backbone, carbamate linkage, nitrogen mustard substituents, and phosphate ester functionality [17].

Mass spectrometry techniques, including electrospray ionization and chemical ionization methods, provide molecular weight confirmation and fragmentation pattern analysis [13] [14]. The ionspray mass spectrometry approach operates in both positive and negative ion modes, with multiple reaction monitoring used for selective detection of parent and product ions [13]. This methodology achieves excellent specificity for estramustine phosphate sodium while simultaneously monitoring potential impurities and degradation products.

Infrared spectroscopy and ultraviolet-visible spectrophotometry offer additional structural verification capabilities, particularly for functional group identification and conjugated system characterization [16]. These techniques provide rapid screening methods for quality control applications, enabling real-time monitoring of synthetic progress and identification of structural anomalies [18] [19].

Radiolabeling Methodologies

[Carbonyl-11C] Labeling Procedures

The synthesis of [carbonyl-11C]estramustine phosphate employs a one-pot procedure utilizing [11C]phosgene as the carbon-11 source [20] [21]. The methodology begins with cyclotron-produced [11C]carbon dioxide, which undergoes reduction to [11C]carbon monoxide followed by conversion to [11C]phosgene through reaction with chlorine gas [20]. This radiolabeling precursor enables direct incorporation of carbon-11 into the carbamate functionality of estramustine phosphate.

The synthetic procedure involves sequential reaction steps conducted under anhydrous conditions to prevent hydrolysis of the reactive [11C]phosgene intermediate [20] [22]. The first step couples [11C]phosgene with bis(2-chloroethyl)amine to form [11C]bis(2-chloroethyl)carbamic chloride, followed by reaction with estradiol 17-phosphate to generate [carbonyl-11C]estramustine phosphate [20]. The entire synthesis requires careful timing due to the 20.4-minute half-life of carbon-11.

Alternative labeling approaches have investigated direct carbonylation reactions using [11C]carbon monoxide with palladium or rhodium catalysts [21] [23]. These methodologies offer potential advantages in terms of reaction selectivity and yield optimization, though they require specialized equipment for handling carbon monoxide under elevated temperature and pressure conditions [23] [22].

Radiochemical Yield Optimization

Radiochemical yield optimization for [carbonyl-11C]estramustine phosphate synthesis focuses on maximizing the incorporation of carbon-11 while minimizing competing side reactions [20]. The decay-corrected yield typically ranges from 29 to 45 percent based on trapped radioactivity, with optimization strategies targeting reaction temperature, solvent selection, and reagent stoichiometry [20].

Temperature optimization studies have demonstrated that elevated reaction temperatures increase reaction rates but also promote decomposition pathways [20] [21]. The optimal temperature range of 80-120°C provides a balance between acceptable reaction kinetics and minimal degradation of the radiolabeled product [20]. Solvent selection plays a crucial role, with anhydrous dimethylformamide and acetonitrile providing superior results compared to protic solvents [20].

Reagent concentration optimization involves balancing the need for complete conversion against isotopic dilution effects [21] [23]. Higher concentrations of non-radioactive precursors improve reaction efficiency but reduce specific activity of the final product [23]. The optimal approach utilizes slight stoichiometric excess of coupling reagents while minimizing carrier contamination through purification protocols [20] [21].

Specific Activity Determination

Specific activity determination for [carbonyl-11C]estramustine phosphate requires precise measurement of both radioactivity content and mass of the labeled compound [20] [21]. The methodology employs high-performance liquid chromatography with simultaneous radiometric and ultraviolet detection to quantify both radioactive and non-radioactive components [20]. Typical specific activity values range from 0.38 to 1.11 Ci/μmol at the end of synthesis [20].

The measurement process involves calibration with authentic reference standards to establish response factors for ultraviolet detection [21] [23]. Radiometric detection utilizes gamma-ray spectrometry with appropriate decay corrections to account for the carbon-11 half-life [23]. The specific activity calculation requires careful consideration of synthesis time, purification losses, and decay corrections to provide accurate values at specified reference times [20].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

IQ856M1R16

GHS Hazard Statements

H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.3.-.-]

SRD5A2 [HSA:6716] [KO:K12344]

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: D'Aniello C, Pisconti S, Facchini S, Imbimbo C, Cavaliere C. Estramustine phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels. Eur Rev Med Pharmacol Sci. 2018 Apr;22(7):1875-1876. doi: 10.26355/eurrev_201804_14706. PubMed PMID: 29687836.

3: Lin X, Wang Y. Re-expression of microRNA-4319 inhibits growth of prostate cancer via Her-2 suppression. Clin Transl Oncol. 2018 Apr 9. doi: 10.1007/s12094-018-1871-y. [Epub ahead of print] PubMed PMID: 29633185.

4: Azuma T, Matayoshi Y, Sato Y, Nagase Y. Effect of dutasteride on castration-resistant prostate cancer. Mol Clin Oncol. 2018 Jan;8(1):133-136. doi: 10.3892/mco.2017.1480. Epub 2017 Nov 2. PubMed PMID: 29387405; PubMed Central PMCID: PMC5769310.

5: Wei C, Pan Y, Huang H, Li YP. Estramustine phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels. Eur Rev Med Pharmacol Sci. 2018 Jan;22(1):40-45. doi: 10.26355/eurrev_201801_14098. PubMed PMID: 29364469.

6: Goto M, Kitamura N, Tanaka A, Katsuragi T, Higashi T, Morimoto H, Shimajiri S, Tsukada J. [Primary breast diffuse large B-cell lymphoma developing subsequent to estramustine therapy for prostate cancer]. Rinsho Ketsueki. 2017;58(12):2411-2413. doi: 10.11406/rinketsu.58.2411. Japanese. PubMed PMID: 29332876.

7: Wong YN, Manola J, Hudes GR, Roth BJ, Moul JW, Barsevick AM, Scher RM, Volk MJ, Vaughn DJ, Williams SD, Fisch MJ, Cella D, Carducci MA, Wilding G. Phase 2 Study of Weekly Paclitaxel Plus Estramustine in Metastatic Hormone-Refractory Prostate Carcinoma: ECOG-ACRIN Cancer Research Group (E1898) Trial. Clin Genitourin Cancer. 2018 Apr;16(2):e315-e322. doi: 10.1016/j.clgc.2017.10.001. Epub 2017 Oct 16. PubMed PMID: 29173976; PubMed Central PMCID: PMC5975965.

8: Matsumoto T, Hatakeyama S, Ookubo T, Mitsuzuka K, Narita S, Inoue T, Yamashita S, Narita T, Koie T, Kawamura S, Tochigi T, Tsuchiya N, Habuchi T, Arai Y, Ohyama C. Cost-effectiveness comparison between neoadjuvant chemohormonal therapy and extended pelvic lymph node dissection in high-risk prostate cancer patients treated with radical prostatectomy: a multi-institutional analysis. Med Oncol. 2017 Oct 31;34(12):190. doi: 10.1007/s12032-017-1050-y. PubMed PMID: 29090390.

9: Patial V, Sharma S, Sk UH. Dendrimer conjugated estramustine nanocrystalline 'Dendot': An effective inhibitor of DMBA-TPA induced papilloma formation in mouse. Eur J Pharm Sci. 2017 Nov 15;109:316-323. doi: 10.1016/j.ejps.2017.08.026. Epub 2017 Aug 23. PubMed PMID: 28842350.

10: Fujita N, Koie T, Ohyama C, Tanaka Y, Soma O, Matsumoto T, Yamamoto H, Imai A, Tobisawa Y, Yoneyama T, Hatakeyama S, Hashimoto Y. Overall survival of high-risk prostate cancer patients who received neoadjuvant chemohormonal therapy followed by radical prostatectomy at a single institution. Int J Clin Oncol. 2017 Dec;22(6):1087-1093. doi: 10.1007/s10147-017-1160-8. Epub 2017 Jul 5. PubMed PMID: 28681153.

11: Pilon D, Behl AS, Ellis LA, Robitaille MN, Lefebvre P, Dawson NA. Assessment of Real-World Central Nervous System Events in Patients with Advanced Prostate Cancer Using Abiraterone Acetate, Bicalutamide, Enzalutamide, or Chemotherapy. Am Health Drug Benefits. 2017 May;10(3):143-153. PubMed PMID: 28626511; PubMed Central PMCID: PMC5470240.

12: Fukui T, Nakamura K, Sakatani T, Atsuta T, Kato T, Fukumoto T, Ito M, Inoue K, Terai A. [Low-Dose Estramustine Phosphate Monotherapy in Castration-Resistant Prostate Cancer Patients]. Hinyokika Kiyo. 2017 Feb;63(2):57-62. doi: 10.14989/ActaUrolJap_63_2_57. Japanese. PubMed PMID: 28264534.

13: Hagiwara K, Koie T, Ohyama C, Yamamoto H, Imai A, Hatakeyama S, Yoneyama T, Hashimoto Y, Tobisawa Y, Yoneyama T. Efficacy of a neoadjuvant gonadotropin-releasing hormone antagonist plus low-dose estramustine phosphate in high-risk prostate cancer: a single-center study. Int Urol Nephrol. 2017 May;49(5):811-816. doi: 10.1007/s11255-017-1546-6. Epub 2017 Feb 17. PubMed PMID: 28213801.

14: Kandori S, Yoshino T, Tsutsumi M, Yamauchi A, Ohtani M, Fukuhara Y, Miyanaga N, Miyazaki J, Nishiyama H, Shimazui T. Feasibility of classical secondary hormonal therapies prior to docetaxel therapy in Japanese patients with castration-resistant prostate cancer: Multicenter retrospective study. Prostate Int. 2016 Dec;4(4):140-144. Epub 2016 Sep 20. PubMed PMID: 27995113; PubMed Central PMCID: PMC5153431.

15: Narita T, Koie T, Ookubo T, Mitsuzuka K, Narita S, Yamamoto H, Inoue T, Hatakeyama S, Kawamura S, Tochigi T, Habuchi T, Arai Y, Ohyama C. The impact of extended lymph node dissection versus neoadjuvant therapy with limited lymph node dissection on biochemical recurrence in high-risk prostate cancer patients treated with radical prostatectomy: a multi-institutional analysis. Med Oncol. 2017 Jan;34(1):1. Epub 2016 Nov 26. PubMed PMID: 27889880.

16: Flaig TW, Potluri RC, Ng Y, Todd MB, Mehra M, Higano CS. Disease and Treatment Characteristics of Men Diagnosed With Metastatic Hormone-Sensitive Prostate Cancer in Real Life: Analysis From a Commercial Claims Database. Clin Genitourin Cancer. 2017 Apr;15(2):273-279.e1. doi: 10.1016/j.clgc.2016.10.002. Epub 2016 Oct 18. PubMed PMID: 27876504.

17: Reichert ZR, Hussain M. Androgen Receptor and Beyond, Targeting Androgen Signaling in Castration-Resistant Prostate Cancer. Cancer J. 2016 Sep/Oct;22(5):326-329. Review. PubMed PMID: 27749325.

18: Qin Z, Li X, Zhang J, Tang J, Han P, Xu Z, Yu Y, Yang C, Wang C, Xu T, Xu Z, Zou Q. Chemotherapy with or without estramustine for treatment of castration-resistant prostate cancer: A systematic review and meta-analysis. Medicine (Baltimore). 2016 Sep;95(39):e4801. doi: 10.1097/MD.0000000000004801. Review. PubMed PMID: 27684806; PubMed Central PMCID: PMC5265899.

19: Murachi K, Kumagai T, Masuda T, Nakanishi T, Tanaka S, Tajima K, Takebe Y, Oda T. [Efficacy and Prognostic Factors of Estracyt ® in Patients with Castration-Resistant Prostate Cancer (CRPC) : From the Data Analysis of Estracyt ® Special Drug Use Investigation]. Hinyokika Kiyo. 2016 Jun;62(6):295-306. Japanese. PubMed PMID: 27452492.

20: Collado-Borrell R, Escudero-Vilaplana V, Romero-Jiménez R, Iglesias-Peinado I, Herranz-Alonso A, Sanjurjo-Sáez M. Oral antineoplastic agent interactions with medicinal plants and food: an issue to take into account. J Cancer Res Clin Oncol. 2016 Nov;142(11):2319-30. doi: 10.1007/s00432-016-2190-8. Epub 2016 Jun 17. Review. PubMed PMID: 27316629.